molecular formula C6H12 B3030572 2-Pentene, 3-methyl- CAS No. 922-61-2

2-Pentene, 3-methyl-

Cat. No.: B3030572
CAS No.: 922-61-2
M. Wt: 84.16 g/mol
InChI Key: BEQGRRJLJLVQAQ-UHFFFAOYSA-N
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Description

2-Pentene, 3-methyl- is an organic compound with the molecular formula C6H12. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in two geometric isomers: (E)-2-Pentene, 3-methyl- and (Z)-2-Pentene, 3-methyl-. These isomers differ in the spatial arrangement of the substituents around the double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentene, 3-methyl- can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 3-methyl-2-pentanol using a strong acid such as sulfuric acid under heating conditions .

Industrial Production Methods: In industrial settings, 2-Pentene, 3-methyl- is often produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like 2-Pentene, 3-methyl- .

Chemical Reactions Analysis

Types of Reactions: 2-Pentene, 3-methyl- undergoes various chemical reactions typical of alkenes, including:

    Hydrogenation: Addition of hydrogen to form alkanes.

    Halogenation: Addition of halogens such as chlorine or bromine.

    Hydration: Addition of water to form alcohols.

    Oxidation: Formation of epoxides or diols

Common Reagents and Conditions:

Major Products:

    Hydrogenation: 3-Methylpentane.

    Halogenation: 3-Methyl-2,3-dihalopentane.

    Hydration: 3-Methyl-2-pentanol.

    Oxidation: 3-Methyl-2,3-pentanediol

Scientific Research Applications

2-Pentene, 3-methyl- is used in various scientific research applications:

Comparison with Similar Compounds

  • 2-Pentene, 2-methyl-
  • 2-Pentene, 3-ethyl-
  • 2-Butene

Comparison: 2-Pentene, 3-methyl- is unique due to the position of the methyl group on the third carbon atom, which affects its reactivity and physical properties. Compared to 2-Pentene, 2-methyl-, the position of the substituent group leads to different steric and electronic effects, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

3-methylpent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQGRRJLJLVQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-61-2
Record name 3-Methyl-2-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylpent-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

400 g of 3-methyl-2-pentene as well as 40 mg Rh (in the form of 2-ethylhexanoate) were introduced into a high pressure vessel (volume 2.1 liters) and were reacted with an equimolar mixture of carbon monoxide and hydrogen at 90° C. and 260-270 bar. The reaction was completed in 7 hours, after which the pressure was relieved and the reactor allowed to cool. The composition of the crude reaction product was determined by a vacuum distillation and a gas chromatographic analysis. With a 99.9% 3-methyl-2-pentene conversion, 81.3% of isomeric C7 aldehydes was obtained as 2,3-dimethylpentanal (cf. Table 1, Exp. 1).
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentene, 3-methyl-
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2-Pentene, 3-methyl-
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methylpent-2-ene?

A1: 3-Methylpent-2-ene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Are there any notable spectroscopic characteristics of 3-Methylpent-2-ene?

A2: While specific spectroscopic data isn't provided in the excerpts, the presence of a double bond in 3-Methylpent-2-ene would be evident in its infrared (IR) spectrum, showing a characteristic absorption band around 1640-1680 cm-1. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule.

Q3: How does the position of the double bond in 3-Methylpent-2-ene influence its reactivity with Nitrate radicals (NO3)? []

A3: Research indicates a significant effect of double bond position on the reaction rate of alkenes with NO3 radicals. [] For example, (Z)-3-methylpent-2-ene exhibits a faster reaction rate compared to its linear counterpart, 2-pentene. [] This highlights the influence of alkyl substitution around the double bond on the molecule's reactivity.

Q4: What are the products formed during the complete ozonolysis of 3-Methylpent-2-ene? [, ]

A4: Complete ozonolysis of 3-Methylpent-2-ene in a non-participating solvent like pentane at -60°C yields a mixture of ozonide (1,2,4-trioxolane) and oligomeric products. [, ] The oligomers arise from reactions of the primary ozonide fragmentation products, butanone carbonyl oxide, and acetaldehyde. [, ] These oligomers are primarily cyclic and rich in carbonyl oxide units. [, ]

Q5: Can 3-Methylpent-2-ene undergo thermal decomposition? If so, what are the major products? []

A5: Yes, 3-Methylpent-2-ene undergoes thermal decomposition. The major products of this process are methane and isoprene. [] This decomposition reaction is significantly faster compared to its linear counterpart, 2-pentene. []

Q6: Does 3-Methylpent-2-ene participate in cross-metathesis reactions? []

A6: Yes, 3-Methylpent-2-ene acts as a substrate in cross-metathesis reactions with functionalized olefins like diethyl maleate. [] This reaction, catalyzed by ruthenium-alkylidene complexes, produces unsaturated esters like ethyl but-2-enoate and ethyl-3-methylpent-2-enoate with high selectivity (63%). []

Q7: Does 3-Methylpent-2-ene exhibit cis-trans isomerism? [, ]

A7: While 3-Methylpent-2-ene itself doesn't exhibit cis-trans isomerism due to the presence of two identical methyl groups attached to one of the double-bonded carbons, its structural isomers like 3-methylpent-2-ene do display cis-trans isomerism. [, ]

Q8: What is the atmospheric lifetime of 3-Methylpent-2-ene and what is its primary degradation pathway in the troposphere? []

A8: The atmospheric lifetime of (Z)-3-methylpent-2-ene is primarily determined by its reaction with NO3 radicals, making NO3-initiated oxidation its dominant degradation route in the troposphere. [] The exact lifetime would depend on the concentration of NO3 radicals in the specific region of the atmosphere.

Q9: Does the presence of 3-Methylpent-2-ene in canister sampling affect the accuracy of volatile organic compound analysis? []

A9: Yes, 3-Methylpent-2-ene can negatively impact the accuracy of volatile organic compound analysis in canister sampling. [] This is attributed to its tendency to adhere to the active sites on the canister surface, leading to lower recoveries. []

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